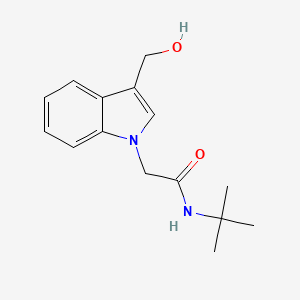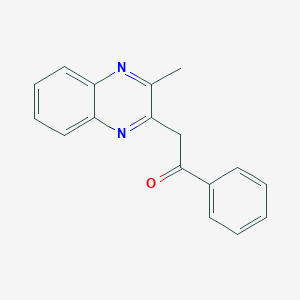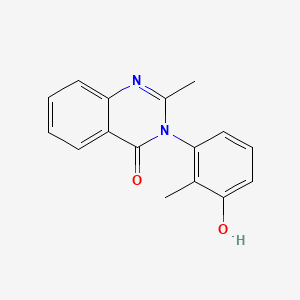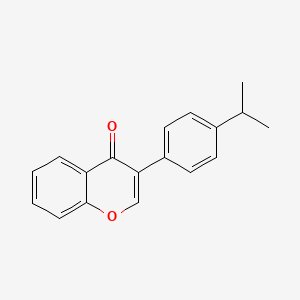
6-Methoxyquinoline-4-carbonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyquinoline-4-carbonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 6-Methoxyquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 6-methoxyquinoline with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity .
Analyse Des Réactions Chimiques
6-Methoxyquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxyquinoline-4-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Methoxyquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxyquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects .
Comparaison Avec Des Composés Similaires
6-Methoxyquinoline-4-carbonyl chloride hydrochloride can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline: A precursor in the synthesis of the hydrochloride salt.
6-Methylquinoline: Similar in structure but with different chemical properties and applications.
2-Chloroquinoline: Another quinoline derivative with distinct reactivity and uses.
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various scientific fields.
Propriétés
Numéro CAS |
185508-83-2 |
|---|---|
Formule moléculaire |
C11H9Cl2NO2 |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
6-methoxyquinoline-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C11H8ClNO2.ClH/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10;/h2-6H,1H3;1H |
Clé InChI |
CALNYTNOASYHIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)

![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)

![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)

